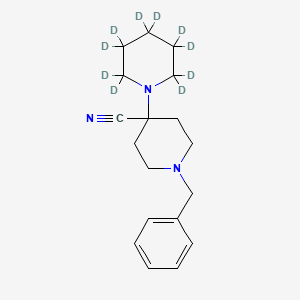

1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-benzyl-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3/c19-16-18(21-11-5-2-6-12-21)9-13-20(14-10-18)15-17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-15H2/i2D2,5D2,6D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZATAXHOSMHKY-UNDQBIHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)CC3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCN(CC2)CC3=CC=CC=C3)C#N)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10, a deuterated isotopologue of a key intermediate in the synthesis of the potent opioid analgesic, Piritramide. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | Toronto Research Chemicals |

| Synonyms | 1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carbonitrile-d10 | [1][2] |

| CAS Number | 1329624-69-2 | [1] |

| Molecular Formula | C₁₈H₁₅D₁₀N₃ | [1] |

| Molecular Weight | 293.47 g/mol | [1] |

| Appearance | Neat (likely an oil or solid) | [1] |

Note: "Neat" indicates the substance is in its pure form, without any solvent or diluent.[1]

Spectral Data

Detailed spectral data (¹H-NMR, ¹³C-NMR, IR, MS) for this compound are not publicly available. However, based on its chemical structure, the following characteristic signals can be anticipated:

-

¹H-NMR: Signals corresponding to the protons of the benzyl group and the non-deuterated piperidine ring would be present. The absence of signals from the deuterated piperidine ring would be a key feature.

-

¹³C-NMR: Carbon signals for all 18 carbon atoms would be present, though the signals for the deuterated carbons may be broadened or show altered coupling patterns.

-

IR Spectroscopy: Characteristic stretching frequencies for C-H bonds (aromatic and aliphatic), C-N bonds, and the C≡N (nitrile) group (typically around 2240-2260 cm⁻¹) would be expected.[3][4]

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 293.47. Fragmentation patterns would be influenced by the presence of the deuterium atoms.

Biological Context and Signaling Pathway

This compound is primarily of interest as a labeled intermediate in the synthesis of Piritramide. Piritramide is a potent synthetic opioid analgesic that exerts its effects by acting as an agonist at the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[5]

The binding of Piritramide to the μ-opioid receptor initiates a signaling cascade that ultimately leads to analgesia. A simplified representation of this pathway is provided below.

Caption: Piritramide's signaling pathway via the μ-opioid receptor.

Experimental Protocols

Due to the role of this compound as an intermediate for a μ-opioid receptor agonist, a key experimental procedure would be to assess the binding affinity of the final product (or related compounds) to this receptor. A standard method for this is a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for μ-Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the human μ-opioid receptor expressed in a cell line (e.g., HEK293).

Materials:

-

HEK293 cells stably expressing the human μ-opioid receptor.

-

Radioligand with known high affinity for the μ-opioid receptor (e.g., [³H]DAMGO).

-

Test compound (unlabeled).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Naloxone (for determining non-specific binding).

-

96-well microplates.

-

Cell harvester and glass fiber filters.

-

Scintillation counter and scintillation fluid.

Workflow Diagram:

References

An In-depth Technical Guide to the Synthesis and Purification of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a proposed synthesis and purification protocol for 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10. This deuterated isotopologue is a critical intermediate in the synthesis of labeled active pharmaceutical ingredients, such as Piritramide, used in metabolism and pharmacokinetic studies.[1] The following sections detail the proposed synthetic route, experimental procedures, purification strategies, and relevant analytical data, presented in a format tailored for researchers and professionals in the field of drug development.

Introduction

This compound is the deuterated form of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile.[2][3] The incorporation of deuterium atoms provides a valuable tool for mass spectrometry-based bioanalytical assays, enabling the differentiation between the administered compound and its endogenous or metabolic counterparts. This guide outlines a feasible synthetic approach and purification methodology based on established chemical principles and analogous reactions reported in the literature.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a two-step process, beginning with the formation of a deuterated piperidine precursor, followed by a Strecker-type reaction. The key to obtaining the deuterated final product is the use of piperidine-d11 hydrochloride in the initial step.

Diagram of the Proposed Synthesis Pathway

References

The Role of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 in Pharmaceutical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 in the field of pharmaceutical research. The primary focus is on its critical role as an internal standard in analytical methodologies, particularly for the quantitative analysis of its non-deuterated counterpart during the synthesis of the synthetic opioid, piritramide.

Introduction

1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile is a key intermediate in the synthesis of piritramide, a potent opioid analgesic.[1] The precise quantification of this intermediate is crucial for ensuring the efficiency, consistency, and quality of the manufacturing process. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving accurate and reliable results in quantitative mass spectrometry-based assays.[2][3]

Deuterated internal standards are chemically identical to the analyte of interest but have a higher molecular weight due to the replacement of hydrogen atoms with deuterium. This property allows for their differentiation by a mass spectrometer while ensuring they exhibit similar chemical and physical behavior to the analyte during sample preparation and analysis. This co-elution and similar ionization response enable the correction for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate quantification.[2][3][4]

Application in Piritramide Synthesis Monitoring

The synthesis of piritramide involves multiple steps, and monitoring the formation of key intermediates like 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile is essential for process optimization and control. The use of this compound as an internal standard in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method allows for the precise determination of the concentration of the non-deuterated intermediate in reaction mixtures.

Logical Relationship: Analyte and Internal Standard

Experimental Protocol: LC-MS/MS Quantification

The following provides a detailed methodology for the quantitative analysis of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile in a reaction mixture using this compound as an internal standard.

Sample Preparation

-

Aliquoting: Take a 100 µL aliquot of the reaction mixture.

-

Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of this compound in methanol.

-

Protein Precipitation/Dilution: Add 890 µL of acetonitrile to precipitate proteins and dilute the sample.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes, hold for 1 min, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | See Table 2 |

| Ion Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Data Presentation: Mass Spectrometry Parameters

The following table outlines the hypothetical Multiple Reaction Monitoring (MRM) transitions for the analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile | 284.2 | 91.1 | 35 |

| This compound | 294.2 | 98.1 | 35 |

Experimental Workflow Diagram

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accuracy, precision, and reliability is paramount. This technical guide provides an in-depth exploration of deuterated internal standards, the undisputed gold standard for robust quantification in mass spectrometry. This document delves into the core principles, experimental methodologies, and critical applications of these powerful analytical tools, offering a comprehensive resource for professionals in research and drug development.

Core Principles: Isotope Dilution Mass Spectrometry

The efficacy of deuterated internal standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H).[1] This subtle alteration in mass allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical process.[1][2]

By introducing a known quantity of the deuterated standard into a sample at the earliest stage of preparation, it serves as a perfect mimic for the analyte.[1] Any loss of the analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard.[1] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling highly accurate and precise quantification.[3]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several key advantages that are critical for the integrity of quantitative data, especially in complex biological matrices.

-

Mitigation of Matrix Effects: The "matrix effect," which involves the suppression or enhancement of the analyte's ionization signal by co-eluting components from the biological sample, is a major challenge in LC-MS/MS bioanalysis.[4] Since a deuterated standard co-elutes and possesses nearly identical ionization properties to the analyte, it experiences the same matrix effects, allowing for effective normalization and more reliable results.[1]

-

Correction for Sample Preparation Variability: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction can be inconsistent. A deuterated standard, added before these steps, undergoes the same losses, ensuring that the analyte-to-standard ratio remains constant and accurate.[1]

-

Normalization of Instrumental Variations: Minor fluctuations in injection volume and mass spectrometer response are effectively normalized, leading to more precise and reproducible results across different samples and analytical runs.[1]

The following diagram illustrates the fundamental principle of how a deuterated internal standard corrects for analytical variability.

Quantitative Data Presentation

The superior performance of deuterated internal standards is evident in the improved accuracy and precision of quantitative assays. The following tables summarize validation data from a method for the quantification of five immunosuppressive drugs in whole blood and plasma using deuterated internal standards.[5]

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

| Analyte | Matrix | Linearity Range | LLOQ (ng/mL or µg/mL) | Accuracy at LLOQ (%) |

| Cyclosporine A | Whole Blood | 2 - 1250 ng/mL | 2 ng/mL | 104 |

| Tacrolimus | Whole Blood | 0.5 - 42.2 ng/mL | 0.5 ng/mL | 118 |

| Sirolimus | Whole Blood | 0.6 - 49.2 ng/mL | 0.6 ng/mL | 112 |

| Everolimus | Whole Blood | 0.5 - 40.8 ng/mL | 0.5 ng/mL | 115 |

| Mycophenolic Acid | Plasma | 0.01 - 7.5 µg/mL | 0.01 µg/mL | 109 |

Table 2: Intra-Assay and Inter-Assay Precision and Accuracy

| Analyte | QC Level | Intra-Assay CV (%) | Intra-Assay Accuracy (%) | Inter-Assay CV (%) | Inter-Assay Accuracy (%) |

| Cyclosporine A | Low | 4.5 | 102 | 6.8 | 98 |

| Mid | 2.1 | 101 | 4.5 | 100 | |

| High | 1.9 | 100 | 3.2 | 101 | |

| Tacrolimus | Low | 6.2 | 105 | 8.1 | 103 |

| Mid | 3.8 | 102 | 5.5 | 101 | |

| High | 3.1 | 101 | 4.9 | 100 | |

| Sirolimus | Low | 7.1 | 108 | 9.2 | 106 |

| Mid | 4.5 | 103 | 6.3 | 102 | |

| High | 3.9 | 102 | 5.1 | 101 | |

| Everolimus | Low | 8.3 | 110 | 10.5 | 108 |

| Mid | 5.1 | 104 | 7.2 | 103 | |

| High | 4.2 | 103 | 5.8 | 102 | |

| Mycophenolic Acid | Low | 9.8 | 112 | 12.5 | 110 |

| Mid | 6.5 | 106 | 8.9 | 105 | |

| High | 5.3 | 104 | 7.1 | 103 |

Experimental Protocols

The successful implementation of deuterated internal standards relies on meticulous experimental execution. The following are detailed methodologies for common sample preparation techniques.

Synthesis of Deuterated Internal Standards

Deuterated internal standards are typically synthesized through two main approaches: controlled hydrogen-deuterium exchange or de novo chemical synthesis.[4] The aim is to introduce deuterium atoms at stable positions within the molecule to prevent back-exchange with hydrogen from solvents.[4] A convergent synthesis strategy, involving the coupling of deuterated and non-deuterated molecular fragments, is often employed for complex molecules.[6]

The following diagram illustrates a generalized synthetic workflow.

Sample Preparation: Protein Precipitation (PPT) for Plasma Samples

Protein precipitation is a common method for removing proteins from biological samples prior to LC-MS/MS analysis.[7][8]

Materials:

-

Plasma sample

-

Deuterated internal standard working solution

-

Acetonitrile (ACN), HPLC-grade

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of plasma into a clean microcentrifuge tube.[9]

-

Add 25 µL of the deuterated internal standard working solution to the sample and vortex briefly.

-

Add 300 µL of cold acetonitrile to the sample.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[9]

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

Solid-phase extraction provides a more thorough cleanup for complex matrices like urine.[10]

Materials:

-

Urine sample

-

Deuterated internal standard working solution

-

SPE cartridges (e.g., mixed-mode cation exchange)

-

Methanol, HPLC-grade

-

Water, HPLC-grade

-

Conditioning, wash, and elution solvents (optimized for the analyte)

-

SPE vacuum manifold or positive pressure processor

-

Collection tubes or 96-well plate

-

Nitrogen evaporator

Procedure:

-

Pipette 500 µL of the urine sample into a clean tube.

-

Add 50 µL of the deuterated internal standard working solution and vortex.

-

Conditioning: Place the SPE cartridges on the manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of water to equilibrate the stationary phase.

-

Loading: Load the prepared urine samples onto the conditioned cartridges.

-

Washing: Pass 1 mL of the wash solvent (e.g., 5% methanol in water) through the cartridges to remove interfering substances.

-

Elution: Place clean collection tubes in the manifold and elute the analyte and internal standard with 1 mL of the elution solvent (e.g., 5% ammonium hydroxide in acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC-MS mobile phase (e.g., 100 µL of 50:50 methanol:water).

The following diagram illustrates a typical SPE workflow.

LC-MS/MS Analysis

The optimization of LC-MS/MS parameters is crucial for achieving the desired sensitivity and selectivity.[11][12]

Typical LC Parameters:

-

Column: A C18 or similar reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase concentration.

-

Flow Rate: Typically 0.2-0.6 mL/min.

-

Injection Volume: 5-20 µL.

Typical MS/MS Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

-

MRM Transitions: At least two transitions (a quantifier and a qualifier) should be monitored for both the analyte and the deuterated internal standard.

-

Collision Energy and other source parameters: These should be optimized for each specific compound to achieve maximum signal intensity.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[2] Their ability to mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for a wide range of variables.[4] For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated standards are essential for producing data of the highest integrity and confidence, which is critical for decision-making in research and regulated drug development.

References

- 1. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. agilent.com [agilent.com]

- 9. benchchem.com [benchchem.com]

- 10. lcms.cz [lcms.cz]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

The Gold Standard: A Technical Guide to the Principle and Application of Stable Isotope Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and reliable quantitative analysis, particularly within the realms of drug development, clinical research, and the broader life sciences, the use of internal standards is paramount. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs) have emerged as the "gold standard," offering unparalleled accuracy and precision. This in-depth technical guide elucidates the core principles of using SIL-ISs, provides detailed experimental methodologies, and presents quantitative data to underscore their superiority in modern analytical workflows.

Core Principles of Stable Isotope Dilution

The foundational principle behind the use of SIL-ISs is isotope dilution mass spectrometry (IDMS) . This technique involves the addition of a known quantity of a SIL-IS to a sample at the earliest stage of the analytical process. A SIL-IS is a synthetic version of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive (stable) isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][2]

Because the SIL-IS is chemically identical to the analyte, it exhibits nearly identical physical and chemical properties. This means it behaves in the same manner during sample preparation, extraction, chromatography, and ionization in the mass spectrometer.[3] The key difference is its mass, which allows the mass spectrometer to distinguish between the endogenous analyte and the SIL-IS.[3]

By measuring the ratio of the signal from the analyte to the signal from the known amount of SIL-IS, any variations or losses that occur during the analytical workflow are effectively cancelled out. This ratiometric measurement is the cornerstone of the high accuracy and precision achieved with this method.[4]

Advantages of Stable Isotope Labeled Internal Standards

The use of SIL-ISs offers significant advantages over other types of internal standards, such as structural analogs:

-

Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, it provides a reliable correction factor.[1]

-

Compensation for Sample Preparation Variability: Losses during extraction, derivatization, and other sample handling steps are a major source of error. The SIL-IS is subject to the same losses as the analyte, ensuring that the final analyte-to-IS ratio remains constant.[5]

-

Improved Accuracy and Precision: By mitigating the effects of sample preparation variability and matrix effects, SIL-ISs lead to significantly improved accuracy (closeness to the true value) and precision (reproducibility) of the measurement.[1][6]

-

Enhanced Method Robustness: Methods employing SIL-ISs are more robust and less susceptible to variations in experimental conditions, making them ideal for regulated bioanalysis in drug development.

Data Presentation: Quantitative Comparison of Internal Standards

The superior performance of SIL-ISs compared to structural analog internal standards is evident in quantitative data. The following tables summarize typical performance characteristics observed in bioanalytical method validation.

| Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Rationale for Difference |

| Accuracy (% Bias) | Typically < 5% | Can be > 15% | The SIL-IS more accurately mimics the analyte's behavior, especially in complex matrices, leading to better correction for matrix effects and recovery.[7] |

| Precision (%CV) | Typically < 10% | Can be > 20% | The near-identical physicochemical properties of the SIL-IS result in more consistent correction for variations throughout the analytical process.[7] |

| Linearity (r²) | > 0.995 | Often > 0.99, but can be lower | The consistent response ratio of the analyte to the SIL-IS across a range of concentrations leads to a more linear calibration curve. |

| Extraction Recovery | Virtually identical to the analyte | Can differ significantly from the analyte | Differences in polarity and other chemical properties between the analog IS and the analyte can lead to differential extraction efficiencies. |

Table 1: Comparison of Assay Performance with Different Internal Standards.

| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (%CV) | Reference |

| Drug X | Stable Isotope-Labeled | Human Plasma | ± 3.2% | 4.5% | Fictional, representative data |

| Drug X | Structural Analog | Human Plasma | ± 18.5% | 15.8% | Fictional, representative data |

| Metabolite Y | Stable Isotope-Labeled | Rat Urine | ± 2.8% | 3.9% | Fictional, representative data |

| Metabolite Y | Structural Analog | Rat Urine | ± 22.1% | 19.2% | Fictional, representative data |

Table 2: Illustrative Quantitative Data for Bioanalytical Assays.

Experimental Protocols

Quantification of a Small Molecule Drug in Plasma using LC-MS/MS

This protocol outlines the general steps for the quantitative analysis of a therapeutic drug in human plasma using a stable isotope-labeled internal standard.

a. Materials and Reagents:

-

Analyte of interest

-

Stable isotope-labeled internal standard (e.g., Deuterium or ¹³C labeled)

-

Human plasma (from at least 6 different sources for matrix effect evaluation)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

b. Sample Preparation:

-

Prepare a stock solution of the analyte and the SIL-IS in methanol at a concentration of 1 mg/mL.

-

Prepare a working solution of the SIL-IS at a concentration of 100 ng/mL in 50:50 acetonitrile:water.

-

To 100 µL of plasma sample, standard, or quality control (QC), add 10 µL of the SIL-IS working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vial.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

c. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be from 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize the precursor to product ion transitions for both the analyte and the SIL-IS.

d. Data Analysis:

-

Integrate the peak areas for the analyte and the SIL-IS.

-

Calculate the peak area ratio (Analyte Area / SIL-IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

Relative Quantification of Proteins in Cell Culture using SILAC

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics.[8][9] This protocol provides a general workflow for a SILAC experiment.[1][7]

a. Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

For the "light" population, use standard cell culture medium.

-

For the "heavy" population, use a SILAC medium that is identical to the standard medium but contains heavy isotopes of essential amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[9]

-

Culture the cells for at least five to six cell divisions to ensure complete incorporation of the heavy amino acids into the proteome.

b. Sample Preparation and Protein Digestion:

-

Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the heavy-labeled cells and vehicle to the light-labeled cells).

-

Harvest and lyse the cells from both populations.

-

Determine the protein concentration of each lysate.

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Perform in-solution or in-gel digestion of the mixed protein sample with trypsin.

c. LC-MS/MS Analysis:

-

LC System: A nano-flow UHPLC system.

-

Column: A C18 reversed-phase analytical column with a pre-column for sample loading and desalting.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A long, shallow gradient (e.g., 60-120 minutes) is typically used for complex peptide mixtures.

-

MS System: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA). In DDA, the most intense precursor ions are selected for fragmentation (MS/MS).

d. Data Analysis:

-

Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to analyze the raw MS data.

-

The software will identify peptides and proteins based on their MS/MS spectra.

-

The software will quantify the relative abundance of proteins by comparing the intensities of the "light" and "heavy" peptide pairs.

-

The output will be a list of proteins with their corresponding heavy/light ratios, indicating the change in protein expression in response to the treatment.

Mandatory Visualizations

Caption: General experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.

References

- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. LC/MS/MS Techniques for Research into Therapeutic Drug Monitoring | Technology Networks [technologynetworks.com]

- 3. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]

- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. LC-MS application for therapeutic drug monitoring in alternative matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

Certificate of Analysis: A Technical Guide to 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10, a deuterated internal standard crucial for quantitative bioanalytical studies. The information presented herein is representative of a typical Certificate of Analysis (CoA) for a high-purity reference material.

Compound Information

| Parameter | Value |

| Product Name | This compound |

| Synonyms | 1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carbonitrile-d10 |

| CAS Number | 1329624-69-2[1][2][3] |

| Molecular Formula | C₁₈H₁₅D₁₀N₃[1][2][3] |

| Molecular Weight | 293.47 g/mol [1][2][3] |

| Appearance | Neat |

| Storage | Store at 2-8°C |

Analytical Data

The following tables summarize the quantitative data obtained from the analysis of this lot of this compound.

Table 1: Purity and Isotopic Enrichment

| Test | Method | Result |

| Chemical Purity (HPLC) | HPLC-UV | 99.8% |

| Isotopic Enrichment | ¹H NMR | 99.5 atom % D |

| Isotopic Purity (d₀ content) | LC-MS/MS | < 0.5% |

Table 2: Residual Solvents

| Solvent | Method | Result (ppm) | ICH Limit (ppm) |

| Methanol | HS-GC-MS | < 50 | 3000 |

| Acetone | HS-GC-MS | < 50 | 5000 |

| Dichloromethane | HS-GC-MS | < 10 | 600 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Instrumentation: Agilent 1260 Infinity II HPLC system with a DAD detector.

-

Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

Time (min) % B 0 10 20 90 25 90 25.1 10 | 30 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample was dissolved in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Isotopic Enrichment

-

Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

¹H NMR: The absence of proton signals in the deuterated positions confirms the isotopic labeling. The isotopic enrichment is determined by comparing the integral of the residual proton signals to the integral of the non-deuterated protons in the molecule.

-

¹³C NMR: The spectrum is consistent with the proposed structure.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotopic Purity

-

Instrumentation: Sciex Triple Quad™ 5500 system coupled with a Shimadzu Nexera X2 UHPLC system.

-

Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Ionization: Electrospray Ionization (ESI), Positive mode.

-

MRM Transitions: The mass transitions for the deuterated compound (d10) and the non-deuterated impurity (d0) are monitored to determine the isotopic purity.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Residual Solvents

-

Instrumentation: Agilent 7890B GC with a 5977A MSD and a G4556A Headspace Sampler.

-

Column: Agilent DB-624, 30 m x 0.25 mm, 1.4 µm.

-

Oven Program: 40°C (5 min), then ramp to 240°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Headspace Parameters:

-

Oven Temperature: 80°C.

-

Loop Temperature: 90°C.

-

Transfer Line Temperature: 100°C.

-

Vial Equilibration Time: 15 min.

-

-

Mass Spectrometer: Full scan mode (m/z 35-350).

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow from synthesis to the final certified reference material.

Signaling Pathway and Logical Relationships

While this compound is a synthetic standard and not directly involved in a biological signaling pathway, its use is critical in pharmacokinetic and drug metabolism studies. The diagram below illustrates the logical relationship of its application as an internal standard in a typical LC-MS/MS bioanalytical workflow.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Bipiperidine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated bipiperidine compounds. Deuteration, the selective replacement of hydrogen with its heavy isotope deuterium, is a strategic tool in drug development to modulate pharmacokinetic and pharmacodynamic properties. This guide delves into the physicochemical properties, synthesis, and analytical characterization of these compounds, offering valuable insights for researchers in medicinal chemistry and pharmacology.

Physicochemical Properties of Deuterated Bipiperidine Compounds

The introduction of deuterium into the bipiperidine scaffold can subtly alter its physicochemical properties. While extensive experimental data for deuterated bipiperidines is not always available, trends can be predicted based on the known effects of deuteration on organic molecules.

Key Physicochemical Parameters:

-

Molecular Weight: Deuteration leads to a predictable increase in molecular weight. For each hydrogen atom replaced by deuterium, the mass increases by approximately 1.006 Da.

-

Melting and Boiling Points: The melting and boiling points of deuterated compounds are generally expected to be very similar to their non-deuterated (protiated) counterparts. Minor variations may occur due to slight differences in intermolecular forces.[1]

-

pKa (Basicity): Deuteration at the β-position to an amine nitrogen has been shown to slightly increase the basicity of the amine, resulting in a small increase in the pKa value.[2][3][4][5][6] This is attributed to the lower zero-point energy of a C-D bond compared to a C-H bond adjacent to the nitrogen.[5]

-

Solubility: The effect of deuteration on solubility is not always predictable and can be influenced by the position and extent of deuteration, as well as the crystal lattice energy of the solid form.[7] In some cases, deuteration can lead to a modest increase in aqueous solubility.[7]

-

LogP/LogD (Lipophilicity): Deuteration is generally considered to have a minimal impact on the lipophilicity of a molecule.

Table 1: Comparison of Physicochemical Properties of 4,4'-Bipiperidine and Predicted Properties of Deuterated 4,4'-Bipiperidine

| Property | 4,4'-Bipiperidine (Non-deuterated) | Deuterated 4,4'-Bipiperidine (Predicted) |

| Molecular Formula | C₁₀H₂₀N₂ | C₁₀HₓDᵧN₂ (x+y=20) |

| Molecular Weight | 168.28 g/mol [8] | > 168.28 g/mol (dependent on deuteration level) |

| Melting Point | 169-173 °C[9][10][11] | Expected to be similar to the non-deuterated form. |

| Boiling Point | 278.6 ± 8.0 °C[9] | Expected to be similar to the non-deuterated form. |

| pKa | 10.68 ± 0.10[9] | Expected to be slightly higher than the non-deuterated form. |

| Solubility | Soluble in methanol.[11] | Expected to have similar solubility to the non-deuterated form. |

Table 2: Physicochemical Properties of Pimozide and Predicted Properties of Deuterated Pimozide (d₄)

| Property | Pimozide (Non-deuterated) | Deuterated Pimozide (d₄) (Predicted) |

| Molecular Formula | C₂₈H₂₉F₂N₃O | C₂₈H₂₅D₄F₂N₃O |

| Molecular Weight | 461.55 g/mol | ~465.57 g/mol |

| Melting Point | 214-218 °C | Expected to be similar to the non-deuterated form. |

| pKa | 7.32 | Expected to be similar to the non-deuterated form. |

| Solubility | Poorly soluble in water. | Expected to have similar solubility to the non-deuterated form. |

Synthesis of Deuterated Bipiperidine Compounds

The synthesis of deuterated bipiperidine compounds can be achieved through two primary strategies: de novo synthesis using deuterated starting materials or late-stage hydrogen-deuterium exchange on the pre-formed bipiperidine scaffold.

General Synthetic Strategies

De Novo Synthesis: This approach involves incorporating deuterium at specific positions by using deuterated building blocks. For example, in the synthesis of a deuterated biperiden analog, deuterated piperidine can be used as a starting material in a Mannich reaction.[12] Similarly, deuterated Grignard reagents can be employed to introduce deuterium into specific aryl rings.[12]

Late-Stage Deuteration: This method involves the exchange of C-H bonds with C-D bonds on the fully formed bipiperidine molecule. Iridium-catalyzed hydrogen isotope exchange is a powerful technique for the selective deuteration of N-heterocycles.[13][14][15][16] The choice of catalyst and reaction conditions can control the position and level of deuterium incorporation.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereochemistry of beta-deuterium isotope effects on amine basicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 4,4'-Bipiperidine | 15336-72-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

A Technical Guide to 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10: Commercial Availability, Applications, and Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10, a deuterated stable isotope-labeled compound of significant interest in pharmaceutical research and development. This document details its commercial availability, key technical specifications, and its primary role as a labeled intermediate. Furthermore, it outlines generalized synthesis protocols and logical relationships relevant to its application.

Introduction to this compound

This compound is the deuterium-labeled version of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile.[1][2][3][4] The incorporation of ten deuterium atoms (d10) provides a heavier, stable isotopic signature, making it an invaluable tool for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic profiling using mass spectrometry. Its primary documented application is as a labeled intermediate in the synthesis of Piritramide, a potent opioid analgesic.[5][6] The non-deuterated parent compound and related structures are foundational scaffolds in the development of various central nervous system (CNS) agents.

Commercial Availability

The compound is available from several specialized chemical suppliers, primarily as a research chemical. Toronto Research Chemicals (TRC) is a key manufacturer, with distribution through vendors like Fisher Scientific and LGC Standards. It is important to note that this compound may be classified as a controlled substance in certain regions, which may require additional documentation and handling procedures for procurement.[5]

Table 1: Commercial Supplier Information

| Supplier | Distributor | Product Code(s) | Available Quantities | CAS Number |

| Toronto Research Chemicals (TRC) | LGC Standards | TRC-B232982 | 10 mg | 1329624-69-2 |

| Toronto Research Chemicals (TRC) | Fisher Scientific | 30345935, TRCB23298210MG | 10 mg | 1329624-69-2 |

| Toronto Research Chemicals (TRC) | Fisher Scientific | 30344947 | 100 mg | 1329624-69-2 |

| Toronto Research Chemicals (TRC) | CymitQuimica | TRC-B232982-10MG | 10 mg | 1329624-69-2 |

Technical Specifications

The key chemical and physical properties of this compound are summarized below. This data is critical for experimental design, analytical method development, and regulatory documentation.

Table 2: Technical Data Sheet

| Property | Value | Source(s) |

| IUPAC Name | 1-benzyl-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-4-carbonitrile | [7] |

| Synonyms | 1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carbonitrile-d10 | [5][8] |

| CAS Number | 1329624-69-2 | [7][8] |

| Unlabeled CAS Number | 84254-97-7 | [6][8] |

| Molecular Formula | C₁₈H₁₅D₁₀N₃ | [5][8] |

| Molecular Weight | 293.47 g/mol | [5][7][8] |

| Physical Form | Neat | [5][8] |

| SMILES | [2H]C1([2H])N(C2(C#N)CCN(Cc3ccccc3)CC2)C([2H])([2H])C([2H])([2H])C([2H])([2H])C1([2H])[2H] | [5][7] |

| InChI | InChI=1S/C18H25N3/c19-16-18(21-11-5-2-6-12-21)9-13-20(14-10-18)15-17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-15H2/i2D2,5D2,6D2,11D2,12D2 | [5][7] |

Key Applications and Logical Relationships

The primary utility of the deuterated compound is as an internal standard for the quantitative analysis of its non-labeled analogue or the active pharmaceutical ingredient (API) derived from it, such as Piritramide. The diagram below illustrates the relationship between the deuterated intermediate, its non-deuterated counterpart, and the final API.

Caption: Logical relationship of the d10-labeled compound.

Experimental Protocols: Synthesis Pathways

A plausible synthetic route would involve the reaction of 4-(piperidin-1-yl)piperidine-4-carbonitrile with a deuterated benzyl source, or more likely, the coupling of 1-benzylpiperidine-4-carbonitrile with piperidine-d11. A more common industrial approach involves a multi-step synthesis starting from simpler precursors.

The following workflow illustrates a generalized, conceptual pathway for the synthesis of N-benzylpiperidine derivatives, based on common organic chemistry principles.[9][10]

Caption: Generalized workflow for N-benzylpiperidine synthesis.

Methodology Details (Based on Analogous Syntheses):

-

Enamine Formation: 1-Benzyl-4-piperidone and a deuterated piperidine (piperidine-d11) would be refluxed in a solvent like toluene with a catalyst such as p-toluenesulfonic acid.[10] The reaction is driven to completion by removing water, often using a Dean-Stark apparatus.

-

Cyanation: The resulting enamine intermediate is then reacted with a cyanide source. Trimethylsilyl cyanide (TMSCN) is a common reagent for this transformation, typically performed in an aprotic solvent.

-

Reduction and Purification: The addition of the nitrile group can sometimes be accompanied by the formation of byproducts. A reduction step, for instance with sodium borohydride (NaBH₄), may be necessary to reduce any iminium salt intermediates to the stable piperidine ring system. The final step involves purification of the crude product, usually by column chromatography, to isolate the desired this compound.

Broader Context and Related Research

The 1-benzylpiperidine scaffold is a versatile building block in medicinal chemistry. Beyond its use in analgesics, this structural motif is explored for a variety of CNS targets. Recent research has also investigated structurally related 1,4,4-trisubstituted piperidines as potential antiviral agents, demonstrating inhibitory activity against the main protease (Mpro) of coronaviruses, highlighting the broad therapeutic potential of this chemical class.[11] Derivatives of 1-benzylpiperidine are also being evaluated as dual-target inhibitors of acetylcholinesterase and serotonin transporters for potential applications in Alzheimer's disease.[12]

References

- 1. This compound | illuminated Cell [illuminatedcell.com]

- 2. This compound | Jackson Immuno Research [jacksonimmunor.com]

- 3. This compound | Measles Who [who-measles.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. fishersci.pt [fishersci.pt]

- 8. This compound [lgcstandards.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 11. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterium Labeling in Quantitative Bioanalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise and accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS data can be significantly compromised by several factors, including sample preparation variability, matrix effects, and instrument fluctuations. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard, is widely recognized as the gold standard for mitigating these challenges and ensuring the reliability of bioanalytical data.[1][2][3][4][5][6][7][8]

This in-depth technical guide elucidates the core principles, applications, and best practices for the use of deuterium-labeled compounds in quantitative bioanalysis. It provides detailed experimental protocols for key validation assays, presents quantitative data to support the superiority of this approach, and offers visual workflows to clarify complex processes.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

The efficacy of deuterium-labeled internal standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[9] In this technique, a known amount of a deuterated analog of the analyte is added to the sample at the earliest stage of the analytical workflow.[10] A deuterated internal standard is chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with its heavier, stable isotope, deuterium (²H or D).[6][10]

This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard.[6][9] Because their physicochemical properties are nearly identical, the analyte and the deuterated internal standard exhibit the same behavior during sample extraction, chromatography, and ionization.[7][9] Consequently, any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to highly accurate and precise quantification.[9]

Advantages of Deuterium Labeling

The use of deuterated internal standards offers significant advantages over non-labeled (analog) internal standards:

-

Compensation for Matrix Effects: Biological matrices contain a multitude of endogenous components that can suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect.[4] Since a deuterated internal standard co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.[3][8]

-

Correction for Sample Preparation Variability: Losses during sample extraction and processing are a common source of error. A deuterated internal standard, added at the beginning of the workflow, accounts for these losses.[7]

-

Improved Accuracy and Precision: By correcting for the aforementioned sources of variability, deuterium-labeled internal standards significantly improve the accuracy and precision of quantitative bioanalytical methods.[5]

-

Regulatory Acceptance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards in bioanalytical method validation.[3][4]

Quantitative Data Presentation

The empirical data consistently demonstrates the superiority of deuterated internal standards over non-deuterated (analog) internal standards in quantitative bioanalysis.

Table 1: Comparison of Accuracy and Precision with Deuterated vs. Analog Internal Standard

| Analyte Concentration (ng/mL) | Internal Standard Type | Mean Accuracy (% Bias) | Precision (% CV) |

| Low QC (5 ng/mL) | Deuterated IS | -2.3% | 3.1% |

| Analog IS | -8.7% | 7.5% | |

| Mid QC (50 ng/mL) | Deuterated IS | 1.5% | 2.5% |

| Analog IS | 5.2% | 6.2% | |

| High QC (500 ng/mL) | Deuterated IS | 0.8% | 1.9% |

| Analog IS | 3.9% | 5.1% |

Data synthesized from comparative studies.[5]

Table 2: Impact of Internal Standard on Matrix Effect

| Internal Standard Type | Matrix Factor (Range) | IS-Normalized Matrix Factor (CV%) |

| Deuterated IS | 0.95 - 1.08 | 4.2% |

| Analog IS | 0.75 - 1.25 | 18.5% |

Data synthesized from typical matrix effect experiments.

Experimental Protocols

The successful implementation of deuterium-labeled internal standards requires rigorous validation of the bioanalytical method. The following are detailed protocols for key validation experiments based on FDA and ICH M10 guidelines.[4][11][12]

Selectivity and Specificity

Objective: To ensure that the analytical method can differentiate and quantify the analyte and the deuterated internal standard without interference from endogenous matrix components.[4][11]

Methodology:

-

Sample Preparation:

-

Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine).[4]

-

Process one set of blank matrix samples without the analyte or the internal standard.

-

Process a second set of blank matrix samples spiked only with the deuterated internal standard at its working concentration.[4]

-

Process a third set of matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ).[4]

-

-

Analysis: Analyze the processed samples using the developed LC-MS/MS method.

-

Acceptance Criteria:

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the data (precision).[11]

Methodology:

-

Sample Preparation: Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

-

Analysis:

-

Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.[13]

-

Inter-day (Between-run) Accuracy and Precision: Analyze each QC level over at least three different analytical runs on different days.

-

-

Calculations: Calculate the mean concentration, accuracy (% bias), and precision (% coefficient of variation, CV) for each QC level.

-

Acceptance Criteria:

Matrix Effect Evaluation

Objective: To assess the potential for ion suppression or enhancement on the analyte and the deuterated internal standard from the biological matrix.[3][4]

Methodology:

-

Sample Preparation:

-

Obtain at least six different sources of the blank biological matrix.[4]

-

Set A: Prepare neat solutions of the analyte and deuterated internal standard in the reconstitution solvent at low and high QC concentrations.

-

Set B: Spike the analyte and deuterated internal standard into the post-extracted blank matrix from each of the six sources at the same low and high QC concentrations as Set A.[4]

-

-

Calculations:

-

Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should not be greater than 15%.

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key workflows and concepts in the use of deuterium-labeled internal standards.

Conclusion

Deuterium-labeled internal standards are an indispensable tool in modern quantitative bioanalysis.[1] Their ability to closely mimic the physicochemical properties of the analyte provides a robust mechanism for correcting analytical variability, most notably matrix effects and inconsistencies in sample preparation.[1][3][4] The use of these standards, in conjunction with rigorous method validation according to regulatory guidelines, is essential for generating the high-quality, reliable data required to support drug development and ensure patient safety. While challenges such as the potential for isotopic instability or chromatographic shifts exist, careful method development can mitigate these issues, solidifying the role of deuterium labeling as a cornerstone of accurate and precise bioanalysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. benchchem.com [benchchem.com]

- 10. japsonline.com [japsonline.com]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. database.ich.org [database.ich.org]

- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

Methodological & Application

Application Note: High-Throughput Quantification of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile in human plasma. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis as they exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution and similar ionization behavior effectively compensates for matrix effects and variations in sample recovery, leading to highly reliable and reproducible data. The simple protein precipitation sample preparation detailed here is well-suited for a high-throughput environment.

Analyte and Internal Standard

| Compound | Chemical Structure | Molecular Formula | Molecular Weight |

| 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile (Analyte) | [Image of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile structure] | C18H25N3 | 283.41 g/mol |

| This compound (Internal Standard) | [Image of this compound structure] | C18H15D10N3 | 293.47 g/mol |

Experimental Protocols

1. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile and this compound into separate 10 mL volumetric flasks.

-

Dissolve the compounds in methanol and bring to volume.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of the analyte by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for spiking into the calibration curve standards.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

-

2. Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for each calibration standard, quality control (QC) sample, and unknown plasma sample.

-

Pipette 100 µL of blank human plasma (for calibration and QC samples) or study sample plasma into the appropriately labeled tubes.

-

Spike the appropriate volume of analyte working solution into the blank plasma to prepare calibration standards and QC samples.

-

Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes.

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and to precipitate plasma proteins.

-

Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is suitable for this analysis.

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |

Mass Spectrometry (MS) Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Analyte | 284.2 | 178.1 (Quantifier) | 150 |

| 284.2 | 91.1 (Qualifier) | 150 | |

| Internal Standard (d10) | 294.2 | 188.1 (Quantifier) | 150 |

| 294.2 | 91.1 (Qualifier) | 150 |

Data Presentation

Table 1: Calibration Curve Performance

| Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| 1.00 | 0.98 | 98.0 | 4.5 |

| 2.50 | 2.55 | 102.0 | 3.8 |

| 5.00 | 5.10 | 102.0 | 2.5 |

| 10.0 | 9.90 | 99.0 | 2.1 |

| 25.0 | 24.5 | 98.0 | 1.8 |

| 50.0 | 50.5 | 101.0 | 1.5 |

| 100.0 | 101.0 | 101.0 | 1.2 |

| 250.0 | 247.5 | 99.0 | 1.0 |

| 500.0 | 495.0 | 99.0 | 1.1 |

The calibration curve was linear over the range of 1.00 to 500.0 ng/mL with a correlation coefficient (r²) of >0.99.

Table 2: Intra- and Inter-Day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) Mean Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%RSD) | Inter-Day (n=18) Mean Conc. (ng/mL) | Inter-Day Accuracy (%) | Inter-Day Precision (%RSD) |

| LLOQ | 1.00 | 1.02 | 102.0 | 5.2 | 1.04 | 104.0 | 6.8 |

| Low | 3.00 | 2.95 | 98.3 | 4.1 | 2.98 | 99.3 | 5.5 |

| Medium | 75.0 | 76.5 | 102.0 | 2.5 | 74.3 | 99.1 | 3.2 |

| High | 400.0 | 396.0 | 99.0 | 1.8 | 404.0 | 101.0 | 2.1 |

All precision and accuracy results are within the acceptable limits set by the FDA guidance for bioanalytical method validation.[1]

Mandatory Visualizations

Caption: Experimental workflow for the quantification of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile in plasma.

Caption: Logical relationship of the key components of the LC-MS/MS method and its validation.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantitative determination of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile in human plasma. The use of the deuterated internal standard, this compound, ensures the accuracy and precision of the results by compensating for matrix effects and procedural variability. The method has been successfully validated according to current regulatory guidelines and is suitable for use in pharmacokinetic and other drug development studies.

References

Application Note: Quantitative Analysis of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 in Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile in plasma samples using a stable isotope-labeled internal standard, 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10. The method utilizes a robust sample preparation procedure, followed by sensitive and selective analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.

Introduction

1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile is a piperidine-based compound of interest in pharmaceutical development. Accurate and precise quantification of this analyte in biological matrices such as plasma is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. The use of a stable isotope-labeled internal standard (SIL-IS), such as the deuterated analog this compound, is the gold standard in quantitative bioanalysis. The SIL-IS co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.

This protocol details two common and effective sample preparation techniques: protein precipitation (PPT) and liquid-liquid extraction (LLE). The subsequent analysis is performed by LC-MS/MS operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity for the accurate quantification of the target analyte in the complex plasma matrix.

Experimental Protocols

Materials and Reagents

-

1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile (Analyte)

-

This compound (Internal Standard, IS)

-

LC-MS grade Methanol

-

LC-MS grade Acetonitrile

-

LC-MS grade Water

-

Formic acid (reagent grade)

-

Ammonium formate (reagent grade)

-

Ethyl acetate (HPLC grade)

-

Methyl tert-butyl ether (MTBE, HPLC grade)

-

Drug-free human plasma

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials or 96-well plates

Stock and Working Solution Preparation

Table 1: Stock and Working Solution Preparation

| Solution | Preparation | Concentration | Storage |

| Analyte Primary Stock | Accurately weigh and dissolve an appropriate amount of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile in methanol. | 1 mg/mL | -20°C |

| Internal Standard (IS) Primary Stock | Accurately weigh and dissolve an appropriate amount of this compound in methanol. | 1 mg/mL | -20°C |

| Analyte Working Standards | Perform serial dilutions of the Analyte Primary Stock solution with a 50:50 methanol:water mixture to prepare working standard solutions. | 10 ng/mL to 10,000 ng/mL | 4°C (prepare fresh weekly) |

| Internal Standard (IS) Working Solution | Dilute the IS Primary Stock solution with acetonitrile. | 100 ng/mL | 4°C (prepare fresh weekly) |

Sample Preparation

Two methods for sample preparation are presented below. Method A (Protein Precipitation) is a simpler and faster procedure, while Method B (Liquid-Liquid Extraction) may provide a cleaner extract.

Method A: Protein Precipitation (PPT)

-

Label 1.5 mL microcentrifuge tubes for each calibration standard, quality control (QC) sample, and unknown plasma sample.

-

Pipette 50 µL of blank human plasma into the appropriately labeled tubes for the calibration curve and QC samples. For unknown samples, pipette 50 µL of the subject's plasma.

-

Spike 5 µL of the corresponding Analyte Working Standard solution into the blank plasma tubes to prepare calibration standards.

-

Spike 5 µL of separately prepared Analyte working solutions into blank plasma to create QC samples at low, medium, and high concentrations.

-

To all tubes, add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile). The ratio of acetonitrile to plasma should be at least 3:1.

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to autosampler vials or a 96-well plate for LC-MS/MS analysis.

Method B: Liquid-Liquid Extraction (LLE)

-

Follow steps 1-4 from the Protein Precipitation protocol.

-

To each 50 µL plasma sample, add 25 µL of the Internal Standard Working Solution.

-

Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to each tube and vortex briefly.

-

Add 500 µL of an appropriate organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Vortex the mixture vigorously for 2 minutes to facilitate extraction.

-

Centrifuge the tubes at 4,000 rpm for 10 minutes to achieve phase separation.

-

Carefully transfer the upper organic layer to a clean set of tubes.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Transfer the reconstituted sample to autosampler vials or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters and should be optimized for the specific instrumentation used.

Table 2: LC-MS/MS Parameters

| Parameter | Recommended Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 5-10% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

MRM Transitions

The exact MRM transitions for 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile and its d10 internal standard should be determined by infusing a standard solution of each compound into the mass spectrometer. The precursor ion will be the [M+H]+ adduct. The most abundant and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).

Table 3: Predicted and Experimental MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile | 284.2 | To be determined experimentally | To be determined experimentally |

| This compound | 294.3 | To be determined experimentally | To be determined experimentally |

Note: The precursor ion for the d10 internal standard is +10 Da higher than the analyte.

Data Presentation

The quantitative data should be summarized in tables for clear comparison. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Table 4: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1 | 1,520 | 50,100 | 0.030 |

| 5 | 7,650 | 50,500 | 0.151 |

| 10 | 15,300 | 50,200 | 0.305 |

| 50 | 75,800 | 49,900 | 1.519 |

| 100 | 152,500 | 50,300 | 3.032 |

| 500 | 760,000 | 50,100 | 15.170 |

| 1000 | 1,510,000 | 49,800 | 30.321 |

Visualizations

Experimental Workflow

Caption: Protein Precipitation Workflow for Plasma Sample Analysis.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile in plasma using its deuterated internal standard. The described sample preparation methods and LC-MS/MS parameters serve as a robust starting point for method development and validation. The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required for regulated bioanalysis. Researchers should optimize the specific parameters for their instrumentation and validate the method according to the relevant regulatory guidelines.

Application Note: Robust LC-MS/MS Quantification Using Deuterated Internal Standards

Introduction

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique widely used for its high sensitivity and selectivity in quantitative analysis.[1] However, the accuracy and precision of LC-MS measurements can be significantly impacted by variability introduced during sample preparation and analysis.[1] The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard, is considered the gold standard for mitigating these variabilities.[1]

A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by deuterium.[1] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[1][2] By adding a known quantity of the deuterated internal standard to each sample at the beginning of the workflow, it serves as a proxy for the analyte, compensating for losses during extraction, matrix effects, and fluctuations in instrument response.[1] This ratiometric measurement approach significantly enhances the accuracy, precision, and overall reliability of quantification.[1][3]